1,6-Diphenylhexa-2,4-diyne-1,6-diol
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Overview
Description
2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- is a compound with the molecular formula C18H14O2 It is a derivative of diacetylene glycol and is known for its unique structural properties, which include two phenyl groups attached to the terminal carbons of the hexadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs under inert gas atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- involves its ability to undergo polymerization and other chemical transformations. The compound’s diacetylene backbone allows it to form highly conjugated polymers with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiyne-1,6-diol: Lacks the phenyl groups, making it less hydrophobic and less structurally rigid.
1,6-Diphenyl-1,3,5-hexatriyne: Contains an additional triple bond, leading to different reactivity and properties.
2,4-Hexadiene-1,6-diol: Contains double bonds instead of triple bonds, resulting in different chemical behavior.
Uniqueness
2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- is unique due to its combination of a diacetylene backbone and phenyl groups. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C18H14O2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1,6-diphenylhexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C18H14O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12,17-20H |
InChI Key |
GQGBKILINAQEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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